Computed Lipophilicity (XLogP3-AA) Comparison: 1,8-Dimethyl vs. 1-Methyl Analog
The 1,8-dimethyl substitution pattern confers a computed XLogP3-AA of 1.8, which is 0.4 log units higher than the 1-methyl-only analog (XLogP3-AA = 1.4). Both compounds share an identical TPSA of 29.3 Ų and identical hydrogen bond donor/acceptor counts, meaning the lipophilicity difference is solely attributable to the additional C8 methyl group. This difference is meaningful: a ΔlogP of 0.4 can shift predicted blood-brain barrier permeability and CYP450 binding profiles in lead optimization programs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | (1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine, XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target is 0.4 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; both compounds share identical TPSA of 29.3 Ų [1][2] |
Why This Matters
A 0.4 log unit increase in XLogP3 directly impacts predicted CNS penetration and off-target promiscuity, enabling medicinal chemists to dial in target-specific logD without altering hydrogen-bonding capacity.
- [1] PubChem. Compound Summary for CID 82603671, (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 43115269, (1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine. National Center for Biotechnology Information, 2025. View Source
